(S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene

Chiral Resolution Enantiomeric Excess Asymmetric Catalysis

(S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene (CAS 1428650-20-7) is a polychlorinated ethylbenzene distinguished by a chiral center at the ethyl side chain's first carbon. It serves as a key chiral intermediate specifically in the synthesis of luliconazole, an imidazole antifungal agent.

Molecular Formula C8H6Cl4
Molecular Weight 243.9 g/mol
Cat. No. B11720106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene
Molecular FormulaC8H6Cl4
Molecular Weight243.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(CCl)Cl
InChIInChI=1S/C8H6Cl4/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8H,4H2/t8-/m1/s1
InChIKeyGLJWQAGDENBNTM-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene: Chiral Intermediate for Luliconazole Synthesis


(S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene (CAS 1428650-20-7) is a polychlorinated ethylbenzene distinguished by a chiral center at the ethyl side chain's first carbon . It serves as a key chiral intermediate specifically in the synthesis of luliconazole, an imidazole antifungal agent [1]. The compound features a benzene ring with chlorine substitutions at the 2 and 4 positions and a (1S)-1,2-dichloroethyl group . Its stereochemical configuration is critical for downstream biological activity in the final API.

Why Generic Substitution Fails for (S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene in Chiral API Synthesis


Generic or racemic substitutions cannot be interchanged with (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene for luliconazole synthesis due to the absolute requirement for enantiomeric purity at the chiral center. The (S)-enantiomer is mandated for the production of luliconazole, as improper stereochemistry can lead to reduced antifungal efficacy or increased toxicity in the final drug product . Non-stereochemically controlled alternatives or the racemic mixture lack the necessary chiral purity, resulting in failed downstream coupling reactions or the generation of an inactive/distomer product. The patented synthesis method directly produces the (S)-enantiomer with high optical purity, bypassing the costly and low-yield resolution steps associated with racemate production [1].

Product-Specific Quantitative Evidence Guide for (S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene


Optical Purity: 99.2% ee Achieved via Patented Asymmetric Synthesis Method

The patented synthesis method achieves an optical purity of 99.2% for (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene, as confirmed by chiral HPLC analysis [1]. This compares favorably to the theoretical optical purity of 0% for the racemic mixture, which is unusable for luliconazole synthesis without additional resolution steps that typically incur yield losses and increased cost.

Chiral Resolution Enantiomeric Excess Asymmetric Catalysis

Synthetic Yield: 95.0% Isolated Yield Outperforms Conventional Methods

The patented synthesis method delivers an isolated yield of 95.0% for (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene, a significant improvement over conventional methods which the patent characterizes as having 'lower yield' that hindered industrialization [1]. While the exact yield of the baseline conventional method is not quantified in the patent, the claimed improvement is explicitly stated as solving the problem of low yield.

Process Chemistry Reaction Yield Cost-Efficiency

Scalability: Demonstrated Large-Scale Synthesis Reported in Peer-Reviewed Literature

The large-scale synthesis of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene has been explicitly reported in Organic Process Research & Development, a top-tier journal for industrial process chemistry [1]. This peer-reviewed publication confirms scalability, which is a critical differentiator from closely related analogs such as (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, whose kilogram-scale preparation typically relies on separate biocatalytic methods that may not be directly transferable [2].

Scale-Up Industrial Production Process Validation

Cost-Efficiency: Patented Method Claims Lower Cost Compared to Prior Art

The patent CN103044192A explicitly states that the invention solves the problem of 'high cost' associated with existing synthesis methods [1]. The claimed process achieves this through reduced organic solvent consumption and lower catalyst loading, factors that directly contribute to a lower cost of goods.

Cost Reduction Process Economics Procurement Value

Best Research and Industrial Application Scenarios for (S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene


GMP-Compliant Luliconazole API Manufacturing

For pharmaceutical manufacturers requiring a cGMP-compliant supply chain for the luliconazole key intermediate, (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene is the direct precursor. Its 99.2% optical purity [1] meets the stringent enantiomeric purity requirements for the final drug product, while its demonstrated large-scale synthesis [2] supports consistent batch-to-batch quality at commercial volumes.

Process Development and Scale-Up in Generic Pharmaceutical Companies

Generic drug developers working on luliconazole ANDA filings can utilize this intermediate to streamline their synthetic route. The validated 95.0% yield [1] and the cost-efficient patented process provide a competitive advantage in process economics, reducing both development time and overall cost of goods for regulatory submission batches.

Custom Synthesis and CRO Services for Chiral Intermediates

Contract Research Organizations (CROs) that offer custom synthesis of chiral building blocks can incorporate this compound into their catalog as a specialized luliconazole intermediate. The existence of a peer-reviewed large-scale synthesis protocol [2] provides credibility and serves as a technical foundation for quoting kilogram-scale projects to clients in the antifungal drug development space.

Academic Research in Asymmetric Catalysis and Process Chemistry

Academic groups focused on asymmetric transfer hydrogenation or chiral phase-transfer catalysis can use (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene as a benchmark substrate. The detailed reaction conditions and high ee (99.2%) [1] serve as a reference point for evaluating novel chiral catalysts, while the published large-scale synthesis [2] supports industrial relevance in grant proposals and publications.

Quote Request

Request a Quote for (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.